T-BUTYLTRI-N-BUTYLTIN

Description

Historical Trajectory and Evolution of Organotin Chemistry Research

The field of organotin chemistry dates back to the mid-19th century. In 1849, Edward Frankland reported the first synthesis of an organotin compound, diethyltin (B15495199) diiodide. wikipedia.org This was shortly followed by the work of Löwig in 1852, who prepared diethyltin by reacting a sodium-tin alloy with ethyl iodide. researchgate.net These early discoveries laid the groundwork for a field that would expand significantly in the 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org

The 1950s marked a period of rapid growth in organotin research, largely driven by the work of van der Kerk and his colleagues. scispace.com Their systematic investigations uncovered the potent biocidal properties of triorganotin compounds and the stabilizing effects of diorganotins on polyvinyl chloride (PVC), leading to major industrial applications. scispace.com These commercial uses, as stabilizers for polymers, industrial and agricultural biocides, and catalysts, spurred a revival of interest in the fundamental chemistry of these compounds. scispace.com Research in subsequent decades has continued to explore the synthesis, structure, and reactivity of increasingly complex organotin molecules. torontomu.caresearchgate.net

Academic Significance of Butyltin Compounds within Organometallic Chemistry

Butyltin compounds, a class of organotins where one or more butyl groups are attached to the tin atom, hold considerable academic importance. They are considered among the most significant organometallic compounds in terms of industrial and agricultural applications. chemicalbook.com This widespread use has, in turn, fueled extensive academic research into their synthesis, degradation, and environmental interactions. chemicalbook.comresearchgate.net

From a fundamental chemical perspective, butyltin compounds serve as key subjects in the study of organometallic reaction mechanisms. For instance, tetra-n-butyltin is a crucial precursor for producing other butyltin compounds, such as tributyltin and dibutyltin (B87310) derivatives, through redistribution reactions with tin(IV) chloride. wikipedia.org Furthermore, the study of butyltin derivatives, like tributyltin hydride, has been instrumental in developing its use as a radical-based reducing agent in organic synthesis. sioc-journal.cn The varied reactivity and coordination geometries of butyltins, from simple tetrahedral structures to more complex hypercoordinate species, provide a rich area for academic inquiry into bonding and structure in organometallic chemistry. torontomu.ca

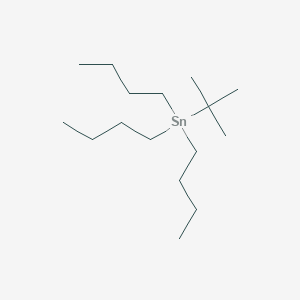

Structural Classification within Organotin Chemistry, with Specific Reference to Tetraorganotins like t-Butyltri-n-butyltin

Organotin compounds are generally classified based on the number of organic groups bonded to the central tin atom. gelest.com This classification is typically represented by the formula R(n)SnX({4-n}), where 'R' is an organic group (like an alkyl or aryl group), 'X' is an electronegative atom or group (such as a halide, oxide, or carboxylate), and 'n' can range from 1 to 4. gelest.com This leads to four main classes: monoorganotins (RSnX(_3)), diorganotins (R(_2)SnX(_2)), triorganotins (R(_3)SnX), and tetraorganotins (R(_4)Sn). scispace.com

This compound falls into the category of tetraorganotins , as it has four organic (butyl) groups directly bonded to the central tin atom. Specifically, it is an asymmetrical or mixed tetraorganotin because the four alkyl groups are not identical; it consists of one tertiary-butyl (t-butyl) group and three normal-butyl (n-butyl) groups.

Tetraorganotins are the parent compounds from which most other organotin compounds are derived. gelest.com They are typically synthesized via the reaction of tin tetrachloride with an organometallic reagent, such as a Grignard reagent (RMgX) or an organoaluminum compound (R(_3)Al). wikipedia.orgontosight.ai For an asymmetrical compound like this compound, the synthesis would involve a stepwise or controlled reaction sequence to introduce the different butyl isomers to the tin center. The structure is characterized by a central tin atom in a tetrahedral geometry, bonded to the four alkyl groups. ontosight.ai

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Chemical Name | Tributyl(tert-butyl)stannane |

| Synonyms | This compound |

| CAS Number | 157066-15-4 molbase.com |

| Molecular Formula | C({16})H({36})Sn molbase.comnih.gov |

| Molecular Weight | 347.16 g/mol molbase.com |

| Class | Tetraorganotin |

Structure

2D Structure

Properties

IUPAC Name |

tributyl(tert-butyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQLMRHTEJKONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Butyltin Compounds

Alkylation Reactions for Tin-Carbon Bond Formation in Organostannane Synthesis

The cornerstone of organotin chemistry lies in the formation of a stable bond between tin and a carbon atom. Alkylation reactions are the most common and versatile methods to achieve this, typically involving the reaction of a tin halide with an organometallic reagent. These reactions provide a direct pathway to tetraorganotins and organotin halides, which serve as fundamental building blocks for a vast array of other organotin compounds.

Utilization of Organometallic Reagents (e.g., Grignard, Organolithium, Organoaluminum) in Alkyltin Chloride Production

A variety of organometallic reagents are instrumental in the synthesis of alkyltin chlorides, with Grignard reagents, organolithium compounds, and organoaluminum reagents being the most prominent.

Grignard Reagents: The reaction of a Grignard reagent (RMgX) with tin tetrachloride (SnCl₄) is a classic and widely used method for the synthesis of tetraalkyltin compounds. wikipedia.org For instance, the reaction of butylmagnesium bromide with tin tetrachloride yields tetrabutyltin (B32133). While this method is effective for producing symmetrical tetraorganotins, controlling the reaction to obtain partially alkylated products like butyltin chlorides can be challenging unless the organic group is very bulky. lupinepublishers.com

Organolithium Reagents: Organolithium reagents (RLi) are generally more reactive than Grignard reagents and are also employed in the synthesis of organotin compounds. libretexts.org They react with tin halides to form tin-carbon bonds. The high reactivity of organolithium reagents can sometimes lead to a lack of selectivity, favoring the formation of fully substituted tetraorganotin compounds. saylor.org However, they are valuable for preparing a wide range of organolithium species which can then be used to synthesize various organotin compounds. saylor.org

Organoaluminum Reagents: On an industrial scale, organoaluminum compounds are frequently used for the alkylation of tin tetrachloride due to their cost-effectiveness. lupinepublishers.comlupinepublishers.com Unlike Grignard reagents, reactions with organoaluminum compounds can be more readily controlled to achieve partial alkylation, directly yielding alkyltin halides. lupinepublishers.comlupinepublishers.com For example, reacting organoaluminum compounds with SnCl₄ can produce corresponding alkyltin chlorides. lupinepublishers.com This method is particularly important for the industrial production of dibutyltin (B87310) and dioctyltin (B90728) dichlorides. lupinepublishers.com The reaction can be represented by the following general equation, where the stoichiometry determines the primary product:

| Organometallic Reagent | General Formula | Key Features in Alkyltin Synthesis |

| Grignard Reagents | RMgX | Widely used, effective for tetraalkyltins. |

| Organolithium Reagents | RLi | Highly reactive, useful for a broad range of organotin compounds. saylor.org |

| Organoaluminum Reagents | AlR₃ | Cost-effective for industrial scale, allows for controlled partial alkylation. lupinepublishers.comlupinepublishers.com |

Synthesis of Specific Butyltin Derivatives

Building upon the foundational alkyltin chlorides and tetraalkyltins, a diverse array of specific butyltin derivatives can be synthesized, each with unique properties and applications.

Preparation of Organotin(IV) Carboxylates and Esters

Organotin(IV) carboxylates and esters are a significant class of organotin compounds, often synthesized from organotin halides or oxides. sysrevpharm.org These compounds can exist as monomers or polymers and generally fall into three types: R₃Sn(OCOR'), R₂Sn(OCOR')₂, and RSn(OCOR')₃. sysrevpharm.org

The synthesis of organotin(IV) carboxylates typically involves the reaction of an organotin halide with a carboxylic acid or its salt. sysrevpharm.org These reactions are often carried out in anhydrous organic solvents to prevent hydrolysis of the starting organotin halide. sysrevpharm.org For example, diorganotin(IV) carboxylates can be prepared by reacting diorganotin(IV) dichlorides with the corresponding silver carboxylate. nih.gov Another common method is the condensation reaction between an organotin oxide or hydroxide (B78521) and a carboxylic acid, which produces water as a byproduct. orientjchem.org

Similarly, organotin(IV) esters are formed by the reaction of organotin oxides or halides with alcohols or phenols. The synthesis of di- and tri-n-butyl/methyltin(IV) derivatives of 4-chlorophenoxy acetic acid has been reported, yielding complexes with the general formulas R₂SnL₂ and R₃SnL. frontiersin.org

Synthesis of Polymeric Organotin Compounds

Organotin compounds can be incorporated into polymeric structures, either as part of the polymer backbone or as pendant groups. uobabylon.edu.iq These organotin polymers can exhibit unique properties such as high thermal stability and electrical conductivity. uobabylon.edu.iq

One approach to synthesizing organotin polymers involves the free radical copolymerization of organotin-containing monomers with other vinyl monomers. For instance, organotin monomers with dibutyltin groups, such as dibutyltin maleate, have been copolymerized with styrene (B11656) and butyl acrylate. nih.gov Another method involves the reaction of organotin dihalides with diols, such as the synthesis of organotin polyethers from dibutyltin dichloride and ethylene (B1197577) glycol. researchgate.net These reactions lead to the formation of polymers with tin atoms integrated into the main chain.

Role of Di-n-butyltin(IV) Oxide as a Precursor in Diverse Organotin Syntheses

Di-n-butyltin(IV) oxide (DBTO) is a versatile and widely used precursor in the synthesis of a multitude of other organotin compounds. orientjchem.org Its utility stems from its reactivity towards a variety of protic reagents, such as carboxylic acids, alcohols, and thiols, leading to the formation of the corresponding di-n-butyltin derivatives with the elimination of water. orientjchem.org

For example, DBTO reacts with carboxylic acids to form di-n-butyltin(IV) dicarboxylates. orientjchem.org It is also a key starting material for the synthesis of various organotin catalysts and stabilizers. The reaction of DBTO with p-aminobenzenesulfonic acid has been used to synthesize novel organotin complexes. orientjchem.org

Stereochemical Considerations in Organotin Synthesis

The stereochemistry of organotin compounds is an important aspect of their chemistry, particularly for compounds with a chiral tin center or those containing chiral ligands. The synthesis of optically active organotin compounds and the study of their stereochemical stability have been areas of significant research. acs.org

Organotin(IV) compounds typically adopt a tetrahedral geometry around the tin atom. uthm.edu.my However, the coordination number of tin can expand to five or six, leading to trigonal bipyramidal or octahedral geometries, respectively. uthm.edu.my The stereochemical outcome of reactions at the tin center can be influenced by the nature of the reactants, the reaction conditions, and the presence of chiral auxiliaries.

The determination of the stereochemical stability of organotin compounds has been investigated using techniques such as nuclear magnetic resonance (NMR) spectroscopy. acs.org Research in this area has included the synthesis of chiral organotin compounds and the examination of their configurational and optical stability. researchgate.net

Chemical Reactivity and Mechanistic Studies of Butyltin Species

Fundamental Reaction Pathways Governing Organotin Chemistry

The reactivity of organotin compounds, including t-butyltri-n-butyltin, is largely dictated by the nature of the carbon-tin bond and the ability of the tin atom to expand its coordination number. gelest.com These characteristics are central to their application in a variety of chemical transformations. gelest.com

The carbon-tin bond, while relatively stable to air and moisture, is susceptible to cleavage by various electrophilic agents such as halogens, mineral acids, and metal halides. gelest.com The general mechanism involves an electrophilic attack on the carbon atom of the C-Sn bond. The ease of cleavage is dependent on the nature of the organic group attached to the tin atom. Aryl, allyl, and vinyl groups are cleaved more readily than alkyl groups. gelest.com Among alkyl groups, there is a trend where lower alkyl groups are cleaved more easily than higher alkyl groups. gelest.com

For instance, the reaction of a tetraorganotin compound with a halogen results in the cleavage of one carbon-tin bond, yielding a triorganotin halide and an organic halide. gelest.com

Reaction of Tetraorganotin with Halogen: R4Sn + X2 → R3SnX + RX (where R = alkyl or aryl group, and X = halogen)

Similarly, hydrogen halides can cleave the C-Sn bond to produce a triorganotin halide and a hydrocarbon. gelest.com

Reaction of Tetraorganotin with Hydrogen Halide: R4Sn + HX → R3SnX + RH

In the context of this compound, the cleavage would preferentially occur at the t-butyl-Sn bond or one of the n-butyl-Sn bonds, depending on the specific reactant and reaction conditions. The bulky t-butyl group can influence the steric accessibility of the tin atom and the relative stability of the potential carbocationic transition states.

A study on the thiocyanogen (B1223195) cleavage of carbon-tin bonds in compounds of the type (CH3)3SnR demonstrated that the reaction proceeds readily when R is a group susceptible to electrophilic attack. uq.edu.au This further supports the electrophilic cleavage mechanism.

A key feature of tin chemistry is the ability of the tin atom to have coordination numbers greater than four. gelest.com This is attributed to the large size of the tin atom and the availability of low-lying empty 5d atomic orbitals. gelest.com This expansion of the coordination sphere plays a crucial role in the reactivity and catalytic activity of organotin compounds. gelest.comnih.gov

In the case of butyltin species, this is exemplified by the behavior of n-butyltin(IV) complexes in solution. While some organotin compounds exist as polymers in the solid state, under catalytically relevant conditions, they can form monomeric or dimeric species. nih.gov For example, n-butylstannoic acid, a polymer in its solid form, can transform into monomeric and dimeric species in solution, which are considered off-cycle resting states in catalytic esterification reactions. nih.gov Density functional theory (DFT) calculations support a mononuclear mechanism where the catalytically active species is monomeric. nih.gov

The coordination environment of the tin atom can be studied using techniques like 119Sn NMR spectroscopy, which is sensitive to the coordination number and geometry of the tin center. nih.gov The ability to expand coordination allows organotin compounds to act as effective Lewis acids, facilitating reactions such as esterification and transesterification by coordinating to the carbonyl oxygen of the substrate. nih.gov

Radical Chain Reactions in Organotin Chemistry

Organotin hydrides, particularly tri-n-butyltin hydride (Bu3SnH), are widely used reagents in radical chain reactions. libretexts.orglibretexts.org These reactions are fundamental in organic synthesis for transformations such as dehalogenation and the formation of carbon-carbon bonds. libretexts.org

Hydrostannolysis refers to the cleavage of a bond by an organotin hydride. uu.nl The mechanism of hydrostannolysis can be either ionic or radical, depending on the nature of the bond being cleaved. uu.nl

The hydrostannolysis of tin-nitrogen and tin-oxygen bonds has been shown to proceed through an ionic mechanism. uu.nl This involves an electrophilic attack of the hydride hydrogen on the heteroatom (nitrogen or oxygen). uu.nl Studies have shown that the presence of radical inhibitors or initiators has a negligible effect on the reaction rate for the hydrostannolysis of organotin nitrogen derivatives, supporting an ionic pathway. uu.nl

In contrast, the hydrostannolysis of carbon-halogen bonds in alkyl halides follows a radical chain mechanism. uu.nl This process is initiated by the formation of a tributyltin radical, which then abstracts the halogen atom from the alkyl halide to generate an alkyl radical. libretexts.org This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, propagating the chain. libretexts.org

Table 1: Mechanistic Pathways in Hydrostannolysis

| Bond Type | Predominant Mechanism | Key Characteristics |

|---|---|---|

| Sn-N, Sn-O | Ionic | Insensitive to radical inhibitors/initiators; involves electrophilic attack by hydride hydrogen. uu.nl |

Hydrostannation is the addition of a tin-hydrogen bond across a multiple bond, such as an alkene or alkyne. This reaction can also proceed via either a radical or a polar mechanism. The radical pathway is often initiated by the thermal or photochemical decomposition of an initiator like 2,2'-azobisisobutyronitrile (AIBN). youtube.com

The mechanism involves the following steps:

Initiation: A radical initiator generates a tributyltin radical from tributyltin hydride. libretexts.orgyoutube.com

Propagation:

The tributyltin radical adds to the multiple bond of the substrate, forming a new carbon-centered radical. libretexts.org

This carbon radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to give the final product and regenerate the tributyltin radical, which continues the chain. libretexts.org

The regioselectivity of radical hydrostannation is influenced by the stability of the resulting carbon-centered radical intermediate.

Free radical initiators are crucial for many organotin-mediated reactions, particularly those involving tributyltin hydride. libretexts.org The most commonly used initiator is 2,2'-azobisisobutyronitrile (AIBN). libretexts.orglibretexts.orguchicago.edu

Upon heating, AIBN decomposes to form two cyanoisopropyl radicals and nitrogen gas. libretexts.orgyoutube.com These initiator radicals then abstract a hydrogen atom from tributyltin hydride to generate the chain-propagating tributyltin radical. libretexts.orguomustansiriyah.edu.iq

Initiation with AIBN:

(CH3)2C(CN)N=NC(CN)(CH3)2 (AIBN) → 2 (CH3)2C(CN)• + N2

(CH3)2C(CN)• + Bu3SnH → (CH3)2CHCN + Bu3Sn•

This initiation process requires only a catalytic amount of AIBN to start the radical chain reaction. libretexts.org The subsequent propagation steps then lead to the desired product in high yield. libretexts.org These transformations are widely used for dehalogenations, deoxygenations, and the formation of carbon-carbon bonds in synthetic organic chemistry. libretexts.org

Table 2: Common Radical Initiators in Organotin Chemistry

| Initiator | Typical Reaction Temperature | Key Features |

|---|---|---|

| AIBN (2,2'-Azobisisobutyronitrile) | ~80 °C uchicago.edu | Most common thermal initiator; reliable generation of radicals. libretexts.orgyoutube.com |

| Benzoyl Peroxide | 50-60 °C (or hv) uchicago.edu | Another common thermal initiator. |

Catalytic Mechanisms Involving Butyltin Compounds

Butyltin compounds are widely recognized for their catalytic activity in a range of chemical transformations, from polymerization to esterification reactions. Their efficacy stems from the Lewis acidic nature of the tin center and its ability to coordinate with substrates, thereby activating them for subsequent reactions.

Catalysis in Polymerization Processes (e.g., Polyurethane, Silicone Production)

Butyltin compounds, particularly dialkyltin derivatives like dibutyltin (B87310) dilaurate (DBTDL), are extensively used as catalysts in the production of polyurethanes and silicones. wikipedia.orglibretexts.orglupinepublishers.com In polyurethane synthesis, these catalysts accelerate the reaction between isocyanates and polyols to form urethane (B1682113) linkages. lupinepublishers.commdpi.com The mechanism generally involves the coordination of the tin catalyst with the reactants, facilitating the nucleophilic attack of the alcohol on the isocyanate. lupinepublishers.com Two primary mechanisms have been proposed: a Lewis acid mechanism where the tin compound activates the isocyanate, and an insertion mechanism involving the formation of a tin alkoxide intermediate. lupinepublishers.comlibretexts.org

Similarly, in silicone production, butyltin catalysts promote the crosslinking and curing of silicone polymers. libretexts.orgorganic-chemistry.org They are particularly effective in room temperature vulcanizing (RTV) silicone formulations, where they catalyze condensation reactions. organic-chemistry.org The catalytic cycle is believed to involve the formation of a tin-silanolate intermediate, which then reacts with other silanol (B1196071) groups to form siloxane bonds and regenerate the catalyst.

Table 1: Applications of Butyltin Catalysts in Polymerization

| Polymer Type | Butyltin Compound Example | Catalytic Role |

| Polyurethane | Dibutyltin dilaurate (DBTDL) | Accelerates isocyanate-polyol reaction |

| Silicone (RTV) | Dibutyltin dilaurate (DBTDL) | Promotes condensation curing |

| Polyesters | Mono- and Dibutyltin compounds | Catalyzes esterification and polycondensation |

Mechanistic Aspects of Butyltin-Catalyzed Esterification and Transesterification

The Lewis acidity of butyltin compounds is central to their catalytic role in esterification and transesterification reactions. nih.gov Monoalkyltin(IV) complexes have been shown to be effective catalysts for these transformations. nih.gov Mechanistic studies suggest that under catalytic conditions, multinuclear tin assemblies can break down into monomeric species, which are the active catalysts. nih.gov

The proposed mechanism involves the coordination of the carboxylic acid or ester to the tin center, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol. rjpbcs.com For mono-n-butyltin(IV)-catalyzed esterification, density functional theory (DFT) calculations support a mononuclear mechanism where the breaking of the carbon-oxygen bond is the rate-determining step. nih.gov

Tri-n-butyltin(IV) n-butoxide has also been investigated as a catalyst for the transesterification of poly(L-lactic acid), demonstrating high activity. The proposed mechanism for this system involves intramolecular transesterification. nih.gov

Table 2: Key Mechanistic Features of Butyltin-Catalyzed Esterification/Transesterification

| Reaction Type | Key Mechanistic Step | Nature of Active Species |

| Esterification | Carbon-oxygen bond breaking (rate-determining) | Monomeric tin(IV) species |

| Transesterification | Coordination of ester to Lewis acidic tin center | Tin alkoxide intermediates |

Investigations into Redox Chemistry and Electron Transfer Processes of Butyltin Species

The redox chemistry of butyltin species is complex and plays a role in their environmental fate and biological activity. Tin can exist in both the +2 and +4 oxidation states. libretexts.org While organotin(IV) compounds are generally more stable, redox reactions can occur. libretexts.orgresearchgate.net

Studies on the electrochemical properties of tributyltin (TBT) have shown that its redox reactions can be influenced by factors such as concentration, temperature, and pH, with electrode reactions ranging from reversible to irreversible processes. rsc.org The interaction of organotin compounds with radicals can lead to homolytic cleavage of the Sn-C bonds, suggesting the involvement of radical-mediated redox processes. researchgate.net The formation of reactive oxygen species (ROS) has been observed in biological systems exposed to tributyltin, indicating its potential to participate in electron transfer processes that disrupt cellular redox homeostasis. youtube.com

Elucidation of Hydrogen Transfer and Radical Adduct Formation Pathways

Tributyltin hydride (Bu3SnH) is a well-known reagent in radical chemistry, acting as a source of hydrogen atoms for various transformations. libretexts.orgyoutube.com The relatively weak Sn-H bond facilitates homolytic cleavage to generate the tributyltin radical (Bu3Sn•). libretexts.org This radical can then participate in a variety of reactions, including hydrogen abstraction and addition to multiple bonds.

In a typical radical chain mechanism, the tributyltin radical abstracts a halogen atom from an organic halide to generate a carbon-centered radical. libretexts.org This alkyl radical can then abstract a hydrogen atom from another molecule of tributyltin hydride, propagating the chain and forming the reduced organic compound. libretexts.org

Butyltin radicals can also add to unsaturated systems, such as alkenes and alkynes, to form radical adducts. youtube.com These adducts can then undergo further reactions, such as cyclization or hydrogen abstraction, leading to the formation of new carbon-carbon bonds. youtube.com The study of these pathways is crucial for understanding the synthetic utility of organotin reagents in organic chemistry.

Table 3: Common Radical Reactions Involving Tributyltin Hydride

| Reaction Type | Role of Bu3SnH | Intermediate Species |

| Dehalogenation | Hydrogen atom donor | Tributyltin radical (Bu3Sn•), Alkyl radical |

| Radical Cyclization | Radical initiator and chain carrier | Tributyltin radical (Bu3Sn•), Radical adducts |

| Hydrostannylation | Addition of Sn-H across a multiple bond | Tributyltin radical (Bu3Sn•) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organotin Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organotin compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of molecules.

The multi-nuclear NMR approach is essential for a complete characterization of t-butyltri-n-butyltin, leveraging the unique information provided by each type of nucleus.

¹H and ¹³C NMR : These standard NMR techniques are used to map the hydrocarbon framework of the molecule. ¹H NMR spectra reveal the number and types of protons in the t-butyl and n-butyl groups through their chemical shifts and spin-spin coupling patterns. ¹³C NMR provides complementary information on the carbon skeleton, distinguishing between the different carbon atoms in the alkyl chains. rsc.org For tetra-alkyltin compounds, the chemical shifts are characteristic of the specific alkyl groups attached to the tin atom.

¹¹⁷Sn and ¹¹⁹Sn NMR : Tin possesses three spin-1/2 isotopes suitable for NMR analysis: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Due to its higher natural abundance (8.59%) and sensitivity, ¹¹⁹Sn is the most commonly studied tin nucleus. huji.ac.ilnorthwestern.edu Tin NMR is exceptionally powerful due to its very wide chemical shift range (over 5000 ppm), which makes the chemical shift highly sensitive to the coordination number and geometry of the tin center. huji.ac.ilnorthwestern.edu The ¹¹⁹Sn NMR spectrum of a tetra-alkyltin compound like this compound is expected to show a single sharp resonance, indicative of a single chemical species in solution. researchgate.net Furthermore, coupling constants between tin and carbon (¹J(¹¹⁹Sn-¹³C)) or tin and protons (²J(¹¹⁹Sn-¹H)) are invaluable for confirming the structure and understanding the nature of the Sn-C bond. northwestern.edursc.org

| Parameter | Typical Value Range | Information Provided |

|---|---|---|

| δ(¹¹⁹Sn) | -100 to +20 ppm (relative to SnMe₄) | Coordination environment of the tin atom |

| ¹J(¹¹⁹Sn-¹³C) | 300 - 400 Hz | Hybridization and strength of the Sn-C bond |

| ²J(¹¹⁹Sn-¹H) | ~50 Hz | Connectivity between tin and protons on the α-carbon |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C spectra of complex molecules.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to carbon atoms. libretexts.org For this compound, an HSQC spectrum would show cross-peaks that connect the proton signals of the t-butyl and n-butyl groups to their corresponding carbon signals, confirming the ¹H and ¹³C assignments for each CH, CH₂, and CH₃ group. youtube.com

While solution NMR provides information on molecules as they tumble freely, solid-state NMR (ssNMR) spectroscopy offers insights into the molecular structure and packing in the crystalline state. acs.org For organotin compounds, ¹¹⁹Sn and ¹³C ssNMR are particularly informative. In the solid state, parameters such as chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution, can be measured. These parameters provide detailed information on the local geometry and intermolecular interactions around the tin atom, which can differ significantly from the solution-state structure. acs.orgacs.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Studies

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. libretexts.org By measuring the absorption of infrared radiation, specific functional groups and chemical bonds can be identified. chemanalytical.com For this compound, the FT-IR spectrum is dominated by the vibrations of the alkyl groups and the tin-carbon bonds.

Key vibrational bands include:

C-H stretching vibrations : Typically observed in the 2850-3000 cm⁻¹ region.

C-H bending vibrations : Found in the 1350-1470 cm⁻¹ range.

Sn-C stretching vibrations : These are characteristic of organotin compounds and typically appear in the far-infrared region (400-600 cm⁻¹). The precise position of these bands is sensitive to the geometry around the tin atom.

Studies on related butyltin compounds have utilized FT-IR to understand their bonding and interaction with other materials. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. rsc.org When this compound is analyzed by MS, its molecular weight can be precisely determined from the molecular ion peak.

The fragmentation of organotin compounds in a mass spectrometer typically involves the sequential loss of the alkyl groups attached to the tin atom. nih.govanalchemres.org A characteristic fragmentation pathway for this compound would be:

Loss of a butyl radical (either t-butyl or n-butyl) to form a tri-substituted tin cation [Sn(C₄H₉)₃]⁺.

Subsequent losses of butene molecules (C₄H₈) and butyl radicals.

Formation of smaller tin-containing fragments.

A key feature that aids in the identification of tin-containing fragments is the distinctive isotopic pattern of tin, which has several naturally occurring stable isotopes. This pattern serves as a clear signature in the mass spectrum. analchemres.org

| Ion | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | [t-BuSn(n-Bu)₃]⁺ | Molecular Ion |

| [M - C₄H₉]⁺ | [Sn(C₄H₉)₃]⁺ | Loss of a butyl radical |

| [M - C₄H₉ - C₄H₈]⁺ | [HSn(C₄H₉)₂]⁺ | Loss of a butyl radical and a butene molecule |

| [SnC₄H₉]⁺ | [Sn(C₄H₉)]⁺ | Further fragmentation |

Mössbauer Spectroscopy for Probing Tin Local Environments

¹¹⁹Sn Mössbauer spectroscopy is a highly specific technique that examines the nuclear transitions within ¹¹⁹Sn atoms, providing unique information about the local chemical and electronic environment of tin. cdnsciencepub.comresearchgate.net The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). pjsir.org

Isomer Shift (IS or δ) : This parameter is sensitive to the s-electron density at the tin nucleus. pjsir.org Its value can distinguish between the Sn(II) and Sn(IV) oxidation states. For tetra-alkyltin compounds like this compound, where tin is in the +4 oxidation state, the isomer shift falls within a well-defined range.

Quadrupole Splitting (QS or ΔEₐ) : This parameter arises from the interaction between the tin nucleus's quadrupole moment and an asymmetrical electric field gradient. pjsir.org A non-zero QS value indicates a distorted or non-symmetrical electronic environment around the tin atom. For an ideal tetrahedral geometry, as expected for this compound with four alkyl groups, the electric field gradient should be zero, resulting in a quadrupole splitting value of or close to zero. cdnsciencepub.com Any significant deviation from this would suggest a distorted tetrahedral structure.

Chromatographic Methods Coupled with Spectroscopic Detection for Butyltin Speciation

The speciation of butyltin compounds, including this compound, in various matrices is crucial for understanding their environmental fate and toxicity. This necessitates the use of high-resolution chromatographic techniques coupled with sensitive and selective spectroscopic detectors. Gas chromatography and supercritical fluid chromatography are powerful separation methods for organotin compounds, and their hyphenation with detectors like flame photometric detectors and mass spectrometers provides the necessary sensitivity and specificity for trace-level analysis.

Gas Chromatography-Flame Photometric Detection (GC/FPD) for Environmental and Occupational Monitoring

Gas chromatography with flame photometric detection (GC-FPD) is a well-established and robust technique for the analysis of organotin compounds, including tetraalkyltins like this compound, in environmental and occupational settings. shimadzu.comlabrulez.com The FPD is highly selective for tin-containing compounds when a specific filter (e.g., 610 nm) is used, which allows for their detection in complex matrices with minimal interference. nih.gov

For volatile and thermally stable tetraalkyltin compounds, direct injection into the GC system is possible. However, for less volatile or polar organotin species, a derivatization step is often required to convert them into more volatile and thermally stable analogues suitable for GC analysis. labrulez.com Common derivatization techniques include ethylation with sodium tetraethylborate (NaBEt4) or Grignard reactions. labrulez.comnih.gov

The retention time of this compound in a GC system is influenced by its boiling point and the polarity of the stationary phase of the column. phenomenex.comdrawellanalytical.com As a tetra-substituted organotin, its retention time would be comparable to other tetraalkyltins. The elution order of tetraalkyltin compounds on a nonpolar column is generally dependent on their volatility and molecular weight.

Detailed Research Findings:

Research on the GC-FPD analysis of various organotin compounds has established optimal analytical conditions that can be adapted for the monitoring of this compound. Studies have demonstrated the successful separation and quantification of mono-, di-, tri-, and tetrabutyltin (B32133) compounds in a variety of samples, including water, sediment, and biological tissues. nih.govnih.gov The use of an internal standard, such as tetrabutyltin (TeBT) or tripentyltin (TPeT), can improve the precision and accuracy of the quantification. shimadzu.com

The following table summarizes typical instrumental parameters for the GC-FPD analysis of tetraalkyltin compounds, which would be applicable for the analysis of this compound.

Table 1: Typical GC-FPD Parameters for Tetraalkyltin Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | Capillary column (e.g., DB-5, HP-5) |

| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1-2 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp: 50-80 °C, hold for 1-2 min, ramp at 10-20 °C/min to 250-280 °C, hold for 5-10 min |

| Flame Photometric Detector | |

| Detector Temperature | 250-300 °C |

| Filter Wavelength | 610 nm (for tin) |

| Hydrogen Flow Rate | 75 mL/min |

| Air Flow Rate | 100 mL/min |

Capillary Supercritical Fluid Chromatography with Mass Spectrometry

Capillary Supercritical Fluid Chromatography (cSFC) coupled with Mass Spectrometry (MS) is an advanced analytical technique that offers several advantages for the analysis of thermally labile and high-molecular-weight compounds like this compound. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which has properties intermediate between a liquid and a gas. researchgate.net This allows for separations at lower temperatures than GC, which is beneficial for compounds that may degrade at high temperatures.

The coupling of SFC with MS provides high sensitivity and selectivity, allowing for both quantification and structural elucidation of the analytes. The mass spectrometer can provide information about the molecular weight of the compound and its fragmentation pattern, which aids in its identification.

Detailed Research Findings:

While specific applications of cSFC-MS for the analysis of this compound are not extensively documented, the technique has been successfully applied to the analysis of other organometallic and complex organic molecules. The principles of SFC-MS suggest it would be a suitable method for the analysis of this compound.

In a hypothetical cSFC-MS analysis of this compound, the compound would be separated on a capillary column, and the eluent would be introduced into the mass spectrometer. The mass spectrometer would then ionize the this compound molecules and separate the resulting ions based on their mass-to-charge ratio (m/z).

The fragmentation of tetraalkyltin compounds in mass spectrometry typically involves the loss of alkyl radicals. researchgate.net For this compound, the primary fragmentation pathways would likely involve the loss of a t-butyl radical or a n-butyl radical. The expected major fragment ions in the mass spectrum of this compound are presented in the table below.

Table 2: Expected m/z Values of Major Fragment Ions of this compound in Mass Spectrometry

| Ion | Formula | Expected m/z |

| Molecular Ion | [C16H36Sn]+ | 349.19 |

| Loss of t-butyl radical | [C12H27Sn]+ | 291.13 |

| Loss of n-butyl radical | [C12H27Sn]+ | 291.13 |

| Loss of two n-butyl radicals | [C8H18Sn]+ | 233.06 |

| Loss of one t-butyl and one n-butyl radical | [C8H18Sn]+ | 233.06 |

| Loss of three n-butyl radicals | [C4H9Sn]+ | 175.99 |

| Tin ion | [Sn]+ | 120.90 |

Environmental Chemistry and Ecotoxicological Research of Butyltin Compounds

Environmental Release Pathways and Global Distribution Patterns

Tributyltin (TBT) compounds have been introduced into the environment primarily through anthropogenic activities. mst.dk The most significant historical source of TBT in the aquatic environment has been its use as a biocide in antifouling paints for ships, boats, and other underwater structures. mst.dknih.gov Slow leaching from these paints releases TBT directly into the water column, leading to contamination in harbors, marinas, and shipping lanes. mst.dk Other applications, such as wood preservatives, industrial water treatment slimicides, and textiles, have also contributed to its environmental release. mst.dknih.gov

The extensive use of TBT in maritime activities has resulted in its global distribution, with contamination found in coastal and estuarine ecosystems worldwide. mdpi.com Concentrations in the water column have declined in many areas following regulations restricting its use. esaa.org However, TBT's propensity to adsorb to particulate matter leads to its accumulation in sediments, which act as a long-term reservoir and a potential secondary source of contamination. mst.dkwikipedia.org Consequently, elevated levels of TBT can still be found in the sediments of busy ports and waterways. mst.dk While direct atmospheric release is not considered a primary pathway due to the low vapor pressure of TBT compounds, the formation of volatile methylated butyltin species in sediments can lead to atmospheric transport. mst.dkresearchgate.net TBT has been detected in various environmental compartments across the globe, including remote locations, indicating its persistence and potential for long-range transport. mdpi.com

Environmental Fate Processes

The environmental persistence and behavior of tributyltin are governed by a combination of physical, chemical, and biological processes. These processes determine its distribution in different environmental compartments and its ultimate degradation.

Tributyltin exhibits a strong tendency to partition from the water column to sediment and soil particles. waterquality.gov.au This is due to its hydrophobic nature and its ability to adsorb to organic matter and mineral surfaces. mst.dkwikipedia.org The extent of adsorption is influenced by several factors, including the organic carbon content of the sediment, particle size, pH, and salinity. researchgate.netnih.gov Sediments with higher organic carbon content generally show a greater capacity for TBT sorption. nih.gov

The partitioning of TBT between water and sediment is a critical process that affects its bioavailability and persistence. frontiersin.org Once bound to sediments, TBT can be slowly released back into the water column, acting as a long-term source of pollution even after the primary sources have been eliminated. wikipedia.org The process of "aging" in sediments can lead to stronger binding over time, making desorption less likely. nih.gov This strong association with sediments contributes to the long half-life of TBT in the environment, which can be several years. wikipedia.org

| Factor | Influence on TBT Adsorption | Underlying Mechanism |

|---|---|---|

| Organic Carbon Content | Higher organic carbon content leads to increased adsorption. nih.gov | Hydrophobic partitioning of TBT into the organic matter fraction of the sediment. |

| pH | Adsorption is pH-dependent, with maximum sorption often observed around the pKa of TBT (approximately 6.25). researchgate.netnih.gov | At lower pH, cationic TBT species can bind to negatively charged mineral surfaces, while at higher pH, neutral TBT species partition into organic matter. nih.gov |

| Salinity | The effect of salinity is complex and can either enhance or reduce adsorption depending on the pH and sediment type. researchgate.netnih.gov | Salting-out effects can increase partitioning to sediments, while competition with other cations can decrease it. researchgate.net |

| Particle Size | Smaller particle sizes (e.g., clays (B1170129) and silts) generally have a higher adsorption capacity. | Higher surface area to volume ratio of smaller particles provides more binding sites. |

Biodegradation is a key process in the ultimate breakdown of tributyltin in the environment. epa.gov This process is primarily mediated by microorganisms, including bacteria, fungi, and algae. epa.govijrar.org The primary pathway of TBT biodegradation is sequential dealkylation, where the butyl groups are progressively cleaved from the tin atom. waterquality.gov.au This results in the formation of dibutyltin (B87310) (DBT), followed by monobutyltin (B1198712) (MBT), and finally inorganic tin. waterquality.gov.au These degradation products are generally less toxic than the parent TBT compound. orst.edu

The rate of biodegradation is influenced by environmental conditions such as temperature, oxygen availability, and the presence of a suitable microbial community. orst.eduresearchgate.net Under aerobic conditions, biodegradation can occur within weeks to months in the water column. epa.gov In anaerobic sediments, the degradation process is significantly slower, contributing to the long-term persistence of TBT in these environments. orst.edu Some microorganisms have developed resistance to TBT and can actively metabolize it. researchgate.net

| Step | Reactant | Product | Mediated By |

|---|---|---|---|

| 1 | Tributyltin (TBT) | Dibutyltin (DBT) | Microorganisms (bacteria, fungi, algae) epa.govijrar.org |

| 2 | Dibutyltin (DBT) | Monobutyltin (MBT) | Microorganisms waterquality.gov.au |

| 3 | Monobutyltin (MBT) | Inorganic Tin | Microorganisms waterquality.gov.au |

Bioaccumulation and Biomagnification in Aquatic and Terrestrial Food Webs

Tributyltin is known to bioaccumulate in a wide range of aquatic organisms, including algae, mollusks, crustaceans, and fish. wikipedia.orgorst.edu Bioaccumulation occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost. Due to its lipophilic (fat-soluble) nature, TBT readily accumulates in the fatty tissues of organisms. orst.edu Bioconcentration factors (BCFs), which measure the accumulation of a chemical from water, can be very high for TBT, particularly in organisms with a limited capacity to metabolize the compound, such as bivalve mollusks. mst.dk

The potential for biomagnification, the process whereby the concentration of a substance increases in organisms at successively higher levels in a food web, has been a subject of study for TBT. While TBT does bioaccumulate to high levels in individual organisms, evidence for significant biomagnification through entire marine food webs is not consistently observed. mst.dkresearchgate.net Some studies have shown an increase in TBT concentrations at lower trophic levels, but this trend does not always continue to the top predators. wikipedia.org This may be due to the ability of some higher-level organisms to metabolize TBT more effectively. nih.gov In contrast, other organotin compounds like triphenyltin (B1233371) (TPT) have shown a clearer tendency to biomagnify. nih.gov Despite the debate on extensive biomagnification, the high levels of bioaccumulation at the base of the food web still pose a significant risk to the health of aquatic ecosystems. wikipedia.org

| Organism Group | Potential for Bioaccumulation | Reported Bioconcentration Factors (BCFs) |

|---|---|---|

| Microorganisms (Algae, Bacteria) | High (may also involve surface adsorption) | Up to 30,000 mst.dk |

| Mollusks (Mussels, Oysters) | Very High | Up to 7,000 mst.dk |

| Crustaceans | High | Variable |

| Fish | High | Up to 7,000 mst.dk |

Accumulation in Marine Mammals and Diverse Aquatic Biota

Butyltin compounds, particularly TBT, are known to bioaccumulate in a wide range of aquatic organisms, from microorganisms to apex predators. nih.gov This accumulation is a significant concern due to the potential for biomagnification through the marine food web.

High concentrations of butyltins have been consistently found in marine mammals, which are often considered sentinels of marine pollution. The liver is typically the primary organ for butyltin accumulation. nih.govresearchgate.nettandfonline.com Studies have documented significant levels in various cetacean (whales and dolphins) and pinniped (seals and sea lions) populations across the globe. For instance, bottlenose dolphins stranded along the U.S. Atlantic and Gulf Coasts showed elevated concentrations of butyltin compounds in their livers. researchgate.netresearchgate.net Similarly, cetaceans from Korean coastal waters, including minke whales and long-beaked common dolphins, have been found to contain notable levels of these contaminants. acs.org Research on marine mammals from Japanese coastal waters also revealed high accumulation of butyltins, with coastal species generally exhibiting higher concentrations than those from offshore waters, indicating greater contamination in coastal areas. nih.govmdpi.com

The accumulation patterns can vary between species. For example, lower hepatic concentrations of butyltins in pinnipeds compared to cetaceans may be attributed to a higher metabolic capacity to degrade these compounds and their excretion through hair. nih.gov Age-dependent accumulation has also been observed, with concentrations increasing in immature animals and stabilizing in mature individuals. nih.gov

A diverse array of other aquatic biota also accumulates butyltin compounds. Fish and shellfish, which form a crucial part of the human diet, have been extensively monitored for butyltin contamination. nih.govices.dkresearchgate.net Studies have shown the presence of TBT in various fish species, with concentrations varying depending on the species' feeding habits and habitat. nih.govresearchgate.net For example, shiner perch from the Duwamish River and Dungeness crab from Elliott Bay were found to have high concentrations of TBT. nih.gov Mussels and oysters, being filter feeders, are particularly prone to accumulating TBT from the surrounding water and are often used as bioindicators of TBT pollution. nih.gov

Table 1: Concentration of Butyltin Compounds in Marine Mammals

| Species | Location | Tissue | Total Butyltins (ng/g wet weight) | Reference |

|---|---|---|---|---|

| Minke Whale | Korean coastal waters | - | 15.7 - 297 (mean: 100) | acs.org |

| Long-beaked Common Dolphin | Korean coastal waters | - | 59.0 - 412 (mean: 228) | acs.org |

| Bottlenose Dolphin | U.S. Atlantic and Gulf Coasts | Liver | 110 - 11,340 (mean: 1,400) | researchgate.net |

| Bottlenose Dolphin | U.S. Atlantic and Gulf Coasts | Kidney | 25 - 670 (mean: 200) | researchgate.net |

| Bottlenose Dolphin | U.S. Atlantic and Gulf Coasts | Muscle | 13 - 110 (mean: 41) | researchgate.net |

| Finless Porpoise | Seto Inland Sea, Japan | Liver | up to 10,000 | mdpi.com |

Table 2: Concentration of Tributyltin (TBT) in Fish and Shellfish

| Species | Location | Tissue | TBT Concentration (µg/kg wet weight) | Reference |

|---|---|---|---|---|

| Shiner Perch | Duwamish River, USA | Whole body | 161.0 | nih.gov |

| Dungeness Crab | Elliott Bay, USA | Muscle | 75.4 | nih.gov |

| Quillback Rockfish | Elliott Bay, USA | Fillet (muscle) | 39.3 | nih.gov |

| English Sole | Elliott Bay, USA | Fillet (muscle) | 1.4 | nih.gov |

| Mussels | Duwamish River, USA | Soft parts | 21.8 - 72.8 | nih.gov |

| Farmed Fish | Naples, Italy | - | 2 - 260 (mean: 28) | ices.dk |

| Mackerel | Korean market | Edible portion | average 67.02 (ng/g) | researchgate.net |

Microbial Interactions with Tributyltin Compounds: Detoxification and Accumulation Mechanisms

Microorganisms play a crucial role in the environmental fate of tributyltin compounds through various interactions, including detoxification and accumulation. acs.org Many microorganisms have developed resistance to the toxic effects of TBT, enabling them to survive in contaminated environments and, in some cases, mediate its transformation. nih.govnih.gov

One of the primary detoxification mechanisms is the sequential debutylation of TBT. acs.org This process involves the removal of butyl groups from the tin atom, leading to the formation of less toxic degradation products: dibutyltin (DBT), monobutyltin (MBT), and eventually inorganic tin. researchgate.netnih.gov This biodegradation can be carried out by a diverse range of microorganisms, including bacteria, algae, and fungi, under both aerobic and anaerobic conditions. researchgate.net Several bacterial strains have been identified as being capable of degrading TBT, including Pseudomonas putida, Moraxella osloensis, and Serratia marcescens. nih.govices.dk Some bacteria can even utilize TBT as a carbon source. researchgate.net The degradation of TBT in riverbed sediments has been attributed to microbial processes, leading to a decrease in organotin concentrations and an increase in inorganic tin over time. researchgate.net

Microbial resistance to TBT is facilitated by several mechanisms. One such mechanism is the exclusion of the compound from the cell, which can be mediated by multidrug efflux pumps. nih.gov Another resistance strategy involves the bioaccumulation of TBT within the microbial cells without necessarily breaking it down. nih.govresearchgate.net This intracellular accumulation can be significant, with bioconcentration factors of over 7000 observed in microbial biofilms. researchgate.net Cell wall components, such as melanin (B1238610) in fungi, can also play a role in binding TBT, thereby reducing its toxicity. acs.org

The ability of microorganisms to both degrade and accumulate TBT has significant implications for its environmental cycling and potential for bioremediation of contaminated sites. nih.gov

Table 3: Microbial Interactions with Tributyltin (TBT)

| Microorganism Group | Interaction Mechanism | Outcome | Reference |

|---|---|---|---|

| Bacteria (Pseudomonas putida, Moraxella osloensis, Serratia marcescens) | Biodegradation (sequential debutylation) | Detoxification to DBT, MBT, and inorganic tin | researchgate.netnih.govices.dk |

| Bacteria (Altermonas sp.) | Efflux pump | Exclusion of TBT from the cell | tandfonline.com |

| Algae (Chlorella sorokiniana) | Bioaccumulation and intracellular degradation | Removal of TBT from water and transformation to DBT and MBT | nih.gov |

| Fungi | Bioaccumulation (binding to cell wall components like melanin) | Sequestration of TBT, reducing its bioavailability | acs.org |

| Microbial Biofilms | Bioaccumulation | Concentration of TBT from the surrounding water | researchgate.net |

Occurrence and Monitoring in Various Environmental Compartments

The widespread use of butyltin compounds has resulted in their presence in various environmental compartments, including water, sediment, and biota. nih.gov Consequently, robust monitoring programs and analytical techniques are essential for assessing the extent of contamination and understanding the environmental distribution of these compounds.

Detection and Quantification in Water, Sediment, and Biota

A variety of analytical methods have been developed for the detection and quantification of butyltin compounds in environmental samples. The choice of method often depends on the matrix (water, sediment, or biota) and the required sensitivity.

Gas chromatography (GC) is a commonly employed technique for the analysis of butyltin compounds. nih.gov Due to the low volatility of these compounds, a derivatization step is typically required before GC analysis. researchgate.net This involves converting the butyltins into more volatile forms, commonly through ethylation with sodium tetraethylborate (NaBEt4) or by using Grignard reagents. nih.govices.dk Following derivatization, the compounds are separated on a GC column and detected using various detectors, including mass spectrometry (MS), flame photometric detection (FPD), or inductively coupled plasma mass spectrometry (ICP-MS). tandfonline.comacs.orgresearchgate.net GC-MS provides high sensitivity and selectivity, allowing for the identification and quantification of individual butyltin species. nih.gov Isotope dilution GC-MS, which uses isotopically labeled internal standards, is a powerful technique for achieving high accuracy and precision. tandfonline.com

Liquid chromatography (LC) offers an alternative to GC and has the advantage of not requiring a derivatization step. researchgate.net High-performance liquid chromatography (HPLC) coupled with ICP-MS or MS can be used for the direct analysis of butyltin compounds in their native forms. nih.govnih.gov

Sample preparation is a critical step in the analysis of butyltin compounds and varies depending on the matrix. For water samples, preconcentration techniques such as liquid-liquid extraction or solid-phase extraction (SPE) are often employed to achieve the low detection limits required for environmental monitoring. researchgate.netnc3rs.org.uk For sediment and biota samples, extraction methods typically involve the use of organic solvents, often with the aid of sonication or microwave-assisted extraction. tandfonline.comresearchgate.net The addition of a complexing agent like tropolone (B20159) can improve the extraction efficiency of certain butyltin species from sediments. researchgate.net

Table 4: Analytical Methods for the Determination of Butyltin Compounds

| Analytical Technique | Principle | Sample Matrix | Key Features | Reference |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection | Water, Sediment, Biota | High sensitivity and selectivity; requires derivatization | nih.govacs.org |

| Gas Chromatography-Flame Photometric Detection (GC-FPD) | Separation of volatile compounds with detection based on sulfur or phosphorus emission | Water, Sediment, Biota | Element-specific detection; requires derivatization | ices.dkresearchgate.net |

| Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) | Separation of volatile compounds with elemental detection by ICP-MS | Water, Sediment, Biota | Very high sensitivity and element-specific; requires derivatization | tandfonline.comnih.gov |

| Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) | Separation of compounds in liquid phase with elemental detection by ICP-MS | Water, Biota | No derivatization required; high sensitivity | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in liquid phase with mass-based detection | Water, Biota | No derivatization required; provides structural information | researchgate.net |

Presence of Butyltin Compounds in Human Biological Samples (Blood) and Foodstuffs

Human exposure to butyltin compounds is a significant concern due to their potential toxicity. The primary route of exposure for the general population is through the diet, particularly the consumption of contaminated seafood. researchgate.netresearchgate.net

Studies have confirmed the presence of butyltin compounds, including MBT, DBT, and TBT, in human blood. nih.govacs.org A study conducted in central Michigan, USA, detected these compounds in a significant percentage of the blood samples analyzed, with total butyltin concentrations reaching up to 101 ng/mL. nih.gov The concentrations did not show a significant difference between sexes or a pronounced age-dependency. acs.org The presence of these compounds in human blood suggests widespread exposure. acs.org

The main source of dietary exposure to butyltins is the consumption of contaminated seafood. researchgate.net Fish and shellfish from coastal areas with high maritime traffic or aquaculture activities can accumulate significant levels of these compounds. nih.gov A systematic review and meta-analysis estimated the average TBT concentration in seafood to be 182.33 ng/g, which is a level of concern. nih.gov Organotin compounds have also been detected in other foodstuffs, including agricultural products and wine, although generally at lower concentrations than in seafood. tandfonline.com Another potential source of human exposure is the migration of organotins from food contact materials, such as PVC plastics, where they are used as stabilizers. bioflux.com.ro

Table 5: Butyltin Compounds in Human Blood and Foodstuffs

Application of Predictive Modeling for Environmental Fate, Persistence, and Toxicity

Predictive modeling plays a crucial role in understanding and assessing the environmental risks associated with butyltin compounds. These models help to simulate the environmental fate, persistence, and toxicity of these chemicals, providing valuable information for regulatory decision-making.

Various computational models are used to predict the environmental behavior of TBT. The EPISuite™ program, for example, can be used to estimate the fate, persistence, and toxicity of TBT based on its physicochemical properties, such as the octanol-water partition coefficient (Kow) and the sediment-water partition coefficient (Kd). nih.gov These models can be refined by incorporating experimentally determined partition coefficients to provide more accurate, site-specific predictions. nih.gov

Integrated fate and bioaccumulation models have been developed to simulate the accumulation of TBT in freshwater food webs. acs.org These models consider various exposure pathways, including direct uptake from water and consumption of contaminated food, to predict TBT concentrations in different trophic levels. acs.org Such models can be used to assess the risks of TBT to aquatic ecosystems and to evaluate the effectiveness of regulatory measures, such as bans on TBT-containing antifouling paints. acs.org

The equilibrium partitioning (EqP) method is another approach used to predict the bioavailability and toxicity of TBT in sediments. nih.gov This method assumes that the toxicity of a sediment-associated contaminant is related to its concentration in the porewater, which is in equilibrium with the sediment. researchgate.net For TBT, the organic carbon content of the sediment is a major factor controlling its partitioning between sediment and porewater. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the toxicity of chemicals based on their molecular structure. nc3rs.org.uk QSARs have been developed for organotin compounds to predict their toxicity to various aquatic organisms, such as Daphnia magna. tandfonline.com These models can be used to screen new chemicals for potential toxicity and to prioritize existing chemicals for further testing. nc3rs.org.uk

Biological Activity and Toxicological Mechanisms of Organotin Compounds

Endocrine Disrupting Effects and Mechanisms of Action

Tributyltin is a well-documented endocrine-disrupting chemical (EDC) that alters the normal functioning of the endocrine system, leading to adverse health effects in an organism or its progeny. aem-sbem.comresearchgate.net The mechanisms underlying its endocrine-disrupting capabilities are complex, involving interactions with hormone receptors, modulation of hormone synthesis and metabolism, and interference with signaling pathways that regulate hormonal balance. aem-sbem.comnih.gov

Tributyltin exposure has been shown to cause significant adverse effects on the reproductive systems of both male and female vertebrates. nih.gov These effects can manifest as structural abnormalities in reproductive organs, impaired fertility, and dysfunction at the cellular level within the gonads. nih.govnih.gov

In males, TBT can accumulate in the testes and lead to a reduction in the weight of testes, epididymis, prostate, and seminal vesicles. nih.gov Studies in rats have demonstrated that exposure results in a dose-dependent decrease in sperm count, viability, and motility, alongside an increase in the number of abnormal sperm. nih.govunimontes.br At the cellular level, TBT can inhibit the development and regeneration of Leydig cells, which are responsible for producing testosterone, thereby disrupting androgen production. researchgate.net

In females, TBT exposure is associated with altered weights of the ovaries and uterus, damage to ovarian follicles, and impaired oocyte development. nih.gov Research has shown that TBT can induce apoptosis (programmed cell death) in ovarian follicles and reduce the number of mature follicles. nih.gov Such disruptions can lead to irregular estrous cycles and reduced fertility, including increased pre- and post-implantation loss of embryos and a smaller number of live fetuses. nih.gov In aquatic vertebrates like zebrafish, TBT has been observed to skew the sex ratio of offspring. nih.gov

Table 1: Effects of Tributyltin (TBT) on Vertebrate Reproductive Systems

| System/Parameter | Observed Effects | Model Organism |

|---|---|---|

| Male Fertility | Reduced sperm count, motility, and viability; increased abnormalities. nih.govunimontes.br | Rats |

| Male Gonadal Cells | Inhibited development and regeneration of Leydig cells. researchgate.net | Rats |

| Male Organ Weight | Decreased weight of testis, epididymis, prostate, and seminal vesicle. nih.gov | Mice, Rats |

| Female Fertility | Increased pre- and post-implantation loss; reduced number of live fetuses. nih.gov | Rats |

| Female Gonadal Cells | Impaired oocyte development; apoptosis in ovarian follicles. nih.gov | Mice, Zebrafish |

| Hormonal Axis | Disruption of the hypothalamo-pituitary-gonadal axis. nih.gov | Frogs (Xenopus laevis) |

Tributyltin disrupts hormonal balance by directly interfering with steroidogenesis, the metabolic pathway for producing steroid hormones like estrogens and androgens. researchgate.netnih.gov A primary mechanism for this disruption is its effect on key enzymes and nuclear receptors that regulate hormone synthesis. aem-sbem.comnih.gov

One of the most studied effects of TBT is its interaction with aromatase, the enzyme that converts androgens to estrogens. nih.govamerican.edu While initial theories suggested TBT acts as a competitive inhibitor of aromatase, particularly in gastropods, subsequent research in human cell lines has shown a contrary effect. nih.gov In human placental cells, TBT has been found to enhance estradiol (B170435) biosynthesis by increasing the activity of both aromatase and 17β-hydroxysteroid dehydrogenase type I (17β-HSD I), an enzyme that converts the weaker estrogen, estrone, into the more potent estradiol. nih.gov

Furthermore, TBT has been identified as a potent agonist for nuclear receptors, specifically the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govresearchgate.net By binding to and activating these receptors, TBT can initiate a cascade of genetic actions that influence various processes, including lipid metabolism and steroid signaling, contributing to its endocrine-disrupting toxicity. researchgate.netnih.gov TBT exposure can also downregulate the expression of genes crucial for steroidogenesis, such as the steroidogenic acute regulatory protein (StAR), which controls cholesterol transport into mitochondria—a critical step in hormone production. researchgate.net

Table 2: Mechanisms of TBT-Induced Steroidogenesis Modulation

| Molecular Target | Mechanism of Action | Resulting Effect |

|---|---|---|

| Aromatase (in human cells) | Upregulates enzyme activity. nih.govdrugbank.com | Enhanced conversion of androgens to estrogens. nih.gov |

| 17β-HSD I (in human cells) | Increases enzyme activity. nih.gov | Increased production of potent estradiol. nih.gov |

| RXR and PPARγ | Acts as a nanomolar agonist. nih.govresearchgate.net | Altered gene expression related to steroid signaling and metabolism. nih.gov |

| Steroidogenic Genes (e.g., StAR, Hsd3b1) | Downregulates expression. researchgate.net | Inhibited cholesterol transport and reduced androgen production. researchgate.net |

| MAPK Pathway | Activates the pathway, leading to CREB phosphorylation. aem-sbem.com | Augmented estrogen-dependent signaling. aem-sbem.comdrugbank.com |

Immunotoxicity Research

The immune system is a primary target for tributyltin, which exerts potent immunotoxic effects. mdpi.comucl.ac.uk Its toxicity is particularly characterized by severe damage to the thymus gland, a central lymphoid organ essential for the development and maturation of T-lymphocytes. nih.govnih.gov This damage leads to a compromised immune defense system. nih.gov

Exposure to tributyltin compounds leads to a marked atrophy (shrinking) of the thymus. nih.govnih.gov This effect is primarily due to a profound depletion of lymphocytes, specifically cortical thymocytes, which are the immature T-cells undergoing development within the thymus cortex. ucl.ac.uknih.govnih.gov Histological examinations of rats exposed to TBT show severe lymphocytic depletion in the thymic cortex. nih.gov

The mechanisms contributing to this atrophy are multifaceted and include a reduction in thymocyte proliferation and a significant increase in thymocyte cell death. researchgate.net TBT selectively targets thymic lymphoblasts, impairing their development. nih.gov This process results in a T-lymphocyte deficiency, which weakens the cell-mediated immunity of the organism. nih.gov The reduction in thymus weight is a consistent and measurable outcome of TBT exposure in animal studies. nih.govnih.gov For instance, in rats administered a single oral dose of bis(tri-n-butyltin) oxide (TBTO), relative thymus weights were reduced to as low as 43% of control values within 48 hours. nih.gov

A key mechanism responsible for the depletion of thymocytes and subsequent thymus atrophy is the induction of apoptosis, or programmed cell death. ucl.ac.uknih.govnih.gov TBT exposure triggers a cascade of events within thymocytes that leads to their self-destruction. researchgate.net

This apoptotic process is characterized by distinct morphological and biochemical changes. ucl.ac.uknih.gov Morphologically, affected thymocytes exhibit chromatin condensation within the nucleus. nih.gov Biochemically, a hallmark of TBT-induced apoptosis is the fragmentation of DNA into a specific "ladder" pattern, which is visible through agarose (B213101) gel electrophoresis. nih.gov This internucleosomal DNA cleavage is a definitive indicator of apoptosis and precedes the loss of cell viability. ucl.ac.uk

Interestingly, TBT-mediated apoptosis in thymocytes appears to operate through pathways that are distinct from those triggered by other stimuli like glucocorticoids. ucl.ac.uknih.gov For example, it does not seem to require new protein synthesis and can proceed even when cellular energy (ATP) levels are severely depressed. ucl.ac.uknih.gov The process is, however, sensitive to intracellular calcium levels and can be inhibited by calcium chelators and zinc. nih.gov

Table 3: Hallmarks of TBT-Induced Apoptosis in Thymocytes

| Apoptotic Marker | Description | Reference |

|---|---|---|

| DNA Fragmentation | Stereotypical internucleosomal cleavage of DNA, forming a "ladder" pattern on gels. | ucl.ac.uknih.gov |

| Morphological Changes | Condensation of chromatin in the nucleus; formation of apoptotic bodies. | nih.govnih.gov |

| Cellular Energetics | Apoptosis proceeds even with severely depressed intracellular ATP levels. | ucl.ac.uknih.gov |

| Protein Synthesis | Occurs independently of a requirement for de novo protein synthesis. | ucl.ac.uknih.gov |

| Caspase-3 Activity | Increased activity of this key executioner caspase in apoptosis. | nih.gov |

Tributyltin alters the function of various immune cells by modulating the expression of critical genes involved in immune responses, inflammation, and cell survival. nih.govresearchgate.net Studies using toxicogenomics have revealed that TBT exposure triggers significant changes in the transcriptomic profiles of immune cells like T-cells and macrophages. researchgate.netresearchgate.net

In murine macrophages, TBT has been shown to dose-dependently increase the mRNA expression of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. nih.gov This increase in TNF-α expression may be related to the induction of apoptosis in these cells. nih.gov Similarly, TBT exposure alters the secretion of another key cytokine, interleukin-1 beta (IL-1β), from human immune cells, with lower concentrations often elevating secretion and higher concentrations inhibiting it. nih.gov This dysregulation appears to be mediated through the mitogen-activated protein kinase (MAPK) signaling pathways (p44/42 and p38). nih.gov

In human natural killer (NK) cells, TBT exposure leads to a significant decrease in cytotoxic function. nih.govepa.gov This is accompanied by a reduction in the mRNA levels and protein expression of granzyme B and perforin, two essential proteins that NK cells use to kill target cells like tumors or virally infected cells. epa.gov These findings indicate that TBT disrupts immune function at the genetic level by interfering with the transcription and subsequent synthesis of vital immune effector molecules. epa.gov Transcriptomic analysis in T-cell lines has further indicated that TBT induces changes indicative of endoplasmic reticulum (ER) stress, oxidative stress, and T-cell activation, alongside apoptosis. researchgate.net

Table 4: Modulation of Genes and Proteins in Immune Cells by TBT

| Affected Gene/Protein | Immune Cell Type | Effect of TBT Exposure | Functional Consequence |

|---|---|---|---|

| TNF-α | Macrophages | Increased mRNA expression. nih.gov | Pro-inflammatory response; potential link to apoptosis. nih.gov |

| IL-1β | Human PBMCs, NK cells, Granulocytes | Altered secretion (concentration-dependent). nih.gov | Dysregulation of inflammation and immune response. nih.gov |

| Granzyme B | Human Natural Killer (NK) cells | Decreased mRNA and protein levels. epa.gov | Reduced cytotoxic (cell-killing) function. epa.gov |

| Perforin | Human Natural Killer (NK) cells | Decreased mRNA and protein levels. epa.gov | Reduced cytotoxic (cell-killing) function. epa.gov |

| c-Jun | Macrophages | Increased mRNA expression. nih.gov | Potential involvement in apoptosis signaling. nih.gov |

An article on the chemical compound “T-BUTYLTRI-N-BUTYLTIN” cannot be generated as requested. Extensive searches for this specific chemical name have not yielded any results, suggesting that the name may be incorrect or refer to a compound that is not documented in publicly available scientific literature.

The searches consistently returned information on related but distinct organotin compounds, such as:

Tributyltin (TBT) : A well-known biocide.

Tetra-n-butyltin : An organotin compound with four butyl groups.

Dimethylaminotri-n-butyltin : Another derivative of tributyltin.

Given the strict instruction to focus solely on “this compound” and not to introduce information outside the explicit scope, it is not possible to construct an article on its biological activity and toxicological mechanisms. Providing information on other organotin compounds would violate the core requirements of the request.

Therefore, without verifiable and specific data for “this compound,” the generation of a scientifically accurate and relevant article according to the provided outline is not feasible.

Investigation of Antitumor Properties and Anticancer Potential

Elucidation of Structure-Activity Relationships for Antitumor Organotins

The antitumor activity of organotin compounds is intricately linked to their molecular structure. The relationship between the chemical architecture and the cytotoxic efficacy of these compounds has been a subject of extensive research. Key structural features that dictate the biological activity include the number and nature of the organic substituents (R groups) attached to the tin (Sn) atom and the type of ligand coordinated to the tin center.

The general trend for the cytotoxicity of organotin compounds is as follows: R3SnX > R2SnX2 > RSnX3. nih.gov This indicates that triorganotin(IV) compounds, which feature three organic groups bonded to the tin atom, generally exhibit the highest antitumor activity. The nature of the organic R group also plays a pivotal role in determining the potency of these compounds. Variations in the alkyl or aryl substituents can significantly affect the biological activity. mdpi.com

The ligands attached to the tin atom are also crucial in modulating the antitumor properties. These ligands can influence the transport of the organotin compound across cell membranes and its subsequent interaction with biological targets. nih.govresearchgate.net For instance, the coordination of ligands such as carboxylates, thiolates, and halides can alter the stability, solubility, and ultimately the cytotoxicity of the organotin complex. mdpi.comresearchgate.net

Research into various tri-n-butyltin derivatives has provided valuable insights into these structure-activity relationships. The introduction of different ligands to the tri-n-butyltin moiety allows for the fine-tuning of its biological profile.